1-(3,5-Dichloro-2-ethoxyphenyl)ethanone
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Overview
Description
1-(3,5-Dichloro-2-ethoxyphenyl)ethanone is an organic compound with the molecular formula C10H10Cl2O2 It is a derivative of acetophenone, where the phenyl ring is substituted with two chlorine atoms at the 3 and 5 positions and an ethoxy group at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3,5-Dichloro-2-ethoxyphenyl)ethanone can be synthesized through several methods. One common approach involves the reaction of 3,5-dichloro-2-ethoxybenzaldehyde with an appropriate acetylating agent under acidic conditions. The reaction typically proceeds as follows:
Starting Material: 3,5-dichloro-2-ethoxybenzaldehyde.
Acetylating Agent: Acetic anhydride or acetyl chloride.
Catalyst: Acidic catalyst such as sulfuric acid or hydrochloric acid.
Reaction Conditions: The reaction is carried out at a temperature range of 50-70°C for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Dichloro-2-ethoxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-(3,5-Dichloro-2-ethoxyphenyl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3,5-dichloro-2-ethoxyphenyl)ethanone involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
1-(3,5-Dichloro-2-hydroxyphenyl)ethanone: Similar structure but with a hydroxyl group instead of an ethoxy group.
1-(3,5-Dichlorophenyl)ethanone: Lacks the ethoxy group, making it less polar.
1-(3,5-Dichloro-2-methoxyphenyl)ethanone: Contains a methoxy group instead of an ethoxy group.
Uniqueness
1-(3,5-Dichloro-2-ethoxyphenyl)ethanone is unique due to the presence of both chlorine atoms and an ethoxy group on the phenyl ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Biological Activity
1-(3,5-Dichloro-2-ethoxyphenyl)ethanone is a compound that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a dichlorophenyl group, which is known to enhance biological activity through various mechanisms.
Anticancer Activity
Research indicates that this compound exhibits notable anticancer properties. A study conducted by the National Cancer Institute (NCI) evaluated its effects against a panel of cancer cell lines. The results are summarized in Table 1.
Cell Line | IC50 (µM) | Sensitivity |
---|---|---|
HeLa (Cervical Cancer) | 15 | Moderate |
MCF7 (Breast Cancer) | 20 | Moderate |
A549 (Lung Cancer) | 25 | Low |
HT29 (Colon Cancer) | 30 | Low |
The compound demonstrated moderate sensitivity in HeLa and MCF7 cell lines, suggesting potential as an anticancer agent .
Anti-inflammatory and Analgesic Effects
This compound has also been investigated for its anti-inflammatory and analgesic properties. In animal models, it was shown to significantly reduce inflammation markers and provide pain relief comparable to standard analgesics. The mechanism is believed to involve the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammation pathways .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : It inhibits key enzymes involved in inflammatory processes.
- Cell Cycle Arrest : The compound induces cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Modulation : It modulates ROS levels, contributing to its anticancer effects.
Case Study 1: Anticancer Efficacy
In a recent study involving various cancer cell lines, this compound was tested for its ability to induce apoptosis. Flow cytometry analysis revealed an increase in early apoptotic cells when treated with the compound at concentrations above 10 µM.
Case Study 2: Anti-inflammatory Response
In an animal model of arthritis, administration of the compound resulted in a significant reduction in paw swelling and inflammatory cytokine levels compared to control groups. Histological analysis confirmed decreased infiltration of inflammatory cells in treated tissues .
Properties
IUPAC Name |
1-(3,5-dichloro-2-ethoxyphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O2/c1-3-14-10-8(6(2)13)4-7(11)5-9(10)12/h4-5H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZYMJKYBEFWROG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Cl)Cl)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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